Dodecyl carbamimidothioate
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Overview
Description
Dodecyl carbamimidothioate, also known as dodecyl N-(diaminomethylene)carbamimidothioate, is an organic compound with the molecular formula C14H30N4S. This compound is characterized by the presence of a dodecyl group attached to a carbamimidothioate moiety. It is primarily used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl carbamimidothioate typically involves the reaction of dodecylamine with carbon disulfide and an appropriate amine. One common method includes the reaction of dodecylamine with carbon disulfide in the presence of a base such as triethylamine, followed by the addition of an amine like guanidine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: Dodecyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can replace the dodecyl group with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dodecyl sulfoxide or dodecyl sulfone, while reduction can produce dodecyl thiol or dodecylamine .
Scientific Research Applications
Dodecyl carbamimidothioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: this compound is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the formulation of surfactants, detergents, and lubricants due to its amphiphilic nature
Mechanism of Action
The mechanism of action of dodecyl carbamimidothioate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, this compound can disrupt cell membranes due to its surfactant properties, leading to cell lysis and death .
Comparison with Similar Compounds
S-aryl carbamimidothioates: These compounds have similar structures but with an aryl group instead of a dodecyl group.
Thiourea derivatives: Compounds like thiourea share the carbamimidothioate moiety but differ in the attached groups.
Uniqueness: Dodecyl carbamimidothioate is unique due to its long dodecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in detergents and emulsifiers .
Properties
IUPAC Name |
dodecyl carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H3,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRRTPIRNCBRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275750 |
Source
|
Record name | dodecyl carbamimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.44 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51253-51-1 |
Source
|
Record name | dodecyl carbamimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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